molecular formula C7H9NO3S B13488238 3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid

3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid

Cat. No.: B13488238
M. Wt: 187.22 g/mol
InChI Key: RDJHRFPVPNGRCI-UHFFFAOYSA-N
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Description

3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid is an organic compound with a unique structure that includes a thiazole ring, an isopropoxy group, and a carboxylic acid functional group

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

3-propan-2-yloxy-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H9NO3S/c1-4(2)11-6-3-5(7(9)10)12-8-6/h3-4H,1-2H3,(H,9,10)

InChI Key

RDJHRFPVPNGRCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NSC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by the introduction of the isopropoxy group and carboxylic acid functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiazole ring.

Scientific Research Applications

3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring and carboxylic acid group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Propan-2-yloxy)propanoic acid: Similar in structure but lacks the thiazole ring.

    Phenylacetone: Contains a different functional group arrangement but shares some structural similarities.

Uniqueness

3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the propan-2-yloxy group enhances its solubility and reactivity, making it suitable for various biological applications.

1. Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial effects. For instance, related compounds have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves inhibition of key enzymes or disruption of cell wall synthesis.

CompoundTarget PathogenInhibition Rate (%)
This compoundE. coliTBD
This compoundS. aureusTBD

2. Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators.

3. Anticancer Potential

Some studies have explored the anticancer effects of thiazole derivatives, including this compound. These compounds can induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing signaling pathways related to inflammation and cancer progression.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazole derivatives against common bacterial strains. The results indicated that certain modifications to the thiazole structure significantly enhanced antimicrobial potency.

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation, administration of thiazole derivatives resulted in a marked reduction in inflammatory markers (e.g., TNF-alpha levels). This suggests potential therapeutic applications in inflammatory diseases.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research in drug development. Its antimicrobial, anti-inflammatory, and anticancer properties warrant deeper investigation to fully elucidate its mechanisms and therapeutic potential.

Future studies should focus on:

  • Detailed structure-activity relationship (SAR) analyses.
  • In vivo studies to assess efficacy and safety profiles.
  • Exploration of combinatorial therapies involving this compound with other agents.

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